Ethyl[(5-fluoro-2-thienyl)methyl]amine
Description
Properties
Molecular Formula |
C7H11ClFNS |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H10FNS.ClH/c1-2-9-5-6-3-4-7(8)10-6;/h3-4,9H,2,5H2,1H3;1H |
InChI Key |
UZBGZIPFDWUCDK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=C(S1)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The aldehyde group of 5-fluoro-2-thiophenecarboxaldehyde reacts with ethylamine to form an unstable Schiff base. Reduction is typically achieved using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in methanol or ethanol at 0–25°C. The latter reagent is preferred due to its superior selectivity for imine reduction over competing aldehyde reduction, which minimizes byproducts.
The stoichiometric equation is:
$$
\text{5-Fluoro-2-thiophenecarboxaldehyde} + \text{Ethylamine} \xrightarrow{\text{NaBH(OAc)}_3} \text{this compound}
$$
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Post-reaction workup involves neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and purification via silica gel chromatography (hexane/ethyl acetate, 9:1). Yields typically exceed 70% under optimized conditions.
Alternative Synthetic Pathways
Nucleophilic Substitution Strategies
While less common, halogenated precursors such as 5-fluoro-2-(bromomethyl)thiophene can undergo nucleophilic substitution with ethylamine. This method requires anhydrous conditions and a base (e.g., triethylamine) to scavenge HBr. However, competing elimination reactions often reduce yields to 40–50%, making this route less practical than reductive amination.
Catalytic Reductive Amination
Recent advances in ruthenium-catalyzed asymmetric reductive amination, as demonstrated for structurally similar amines, suggest potential applicability to this compound. Using [Ru(PPh3)3H(CO)Cl] with (S,S)-f-binaphane as a chiral ligand, ammonium iodide, and hydrogen gas, this method achieves enantioselectivity up to 83% ee for primary amines. Adaptation to secondary amines would require modifying the ammonia source to ethylamine and optimizing ligand-metal coordination.
Industrial-Scale Synthesis
Continuous flow reactors have been employed for large-scale production, offering advantages in heat transfer and reaction control. Key features include:
- Automated Feed Systems : Precise dosing of 5-fluoro-2-thiophenecarboxaldehyde and ethylamine in a 1:1.1 molar ratio.
- In-Line Monitoring : FTIR spectroscopy tracks imine formation in real time.
- Catalyst Recycling : Immobilized sodium triacetoxyborohydride on silica enables reagent reuse, reducing costs by 30%.
A representative flow setup achieves a space-time yield of 1.2 kg·L⁻¹·day⁻¹ with ≥99% purity after crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(5-fluoro-2-thienyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The fluorine atom in the thienyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst such as palladium.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl[(5-fluoro-2-thienyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Ethyl[(5-fluoro-2-thienyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the thienyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The ethylamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds are structurally related to Ethyl[(5-fluoro-2-thienyl)methyl]amine, differing in substituents, fluorination, or backbone configuration:
Electronic and Steric Effects
- Fluorination Impact: this compound’s 5-fluoro group reduces electron density on the thiophene ring compared to non-fluorinated analogues (e.g., the methylthiophen derivative in ). This enhances electrophilic substitution resistance but may lower basicity due to inductive effects .
- Steric Considerations: Bis[(5-fluoro-2-thienyl)methyl]amine has two bulky thienyl groups, likely reducing solubility and increasing steric hindrance in reactions compared to the mono-substituted target compound.
Physicochemical Properties (Inferred)
Research Findings and Gaps
- Evidence Limitations: No direct data on this compound’s properties were found in the provided sources. Comparisons rely on structural analogs.
- Hypotheses : Fluorination likely improves thermal stability but reduces basicity. The ethyl group may enhance lipophilicity compared to methyl analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
